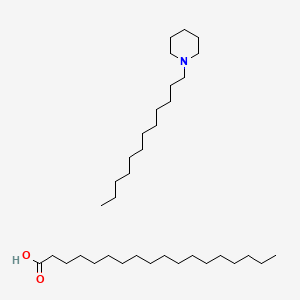
N-Dodecylpiperidinium stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecylpiperidinium stearate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as an emulsifier.
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The compound can be synthesized through the quaternization of 1-dodecylpiperidine with stearic acid. This reaction typically involves heating the reactants in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors where precise temperature and pressure control are maintained to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution Reactions: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Strong nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻)
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the original functional groups are replaced.
Scientific Research Applications
Chemistry: N-Dodecylpiperidinium stearate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases. Biology: It serves as a surfactant in biological assays and experiments, aiding in the solubilization of hydrophobic compounds. Medicine: The compound is used in pharmaceutical formulations to enhance the solubility and bioavailability of drugs. Industry: It is employed in the production of personal care products, detergents, and lubricants due to its emulsifying and surface-active properties.
Mechanism of Action
Molecular Targets and Pathways Involved: N-Dodecylpiperidinium stearate exerts its effects primarily through its interaction with cell membranes. It disrupts the lipid bilayer, leading to increased permeability and facilitating the entry of other compounds.
Comparison with Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound used as a disinfectant and preservative.
Benzalkonium chloride: Widely used in antiseptics and disinfectants.
Dodecyltrimethylammonium bromide: A surfactant used in textile and paper industries.
Uniqueness: N-Dodecylpiperidinium stearate stands out due to its specific combination of a long alkyl chain and a piperidinium headgroup, which provides unique surfactant properties compared to other similar compounds.
Properties
CAS No. |
68141-04-8 |
|---|---|
Molecular Formula |
C35H71NO2 |
Molecular Weight |
537.9 g/mol |
IUPAC Name |
1-dodecylpiperidine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C17H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h2-17H2,1H3,(H,19,20);2-17H2,1H3 |
InChI Key |
JYEBFARECSAEKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


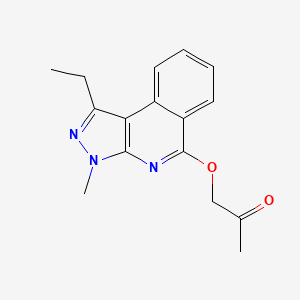
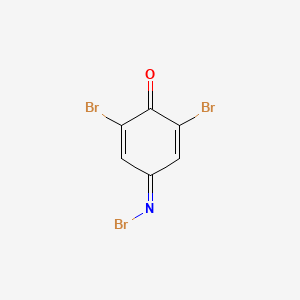
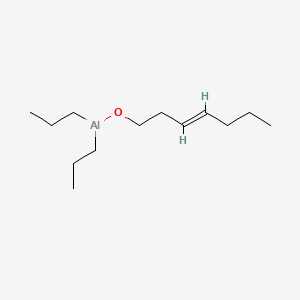
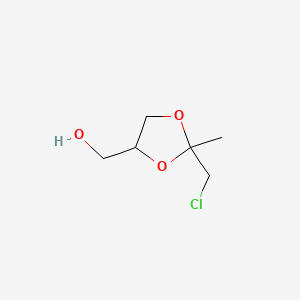
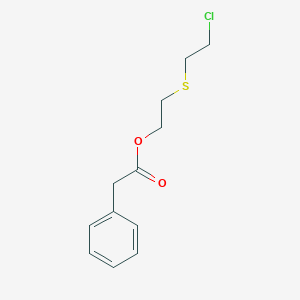

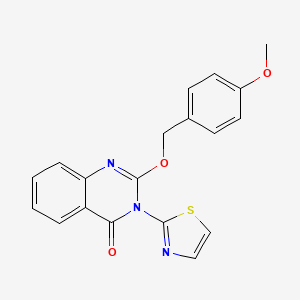
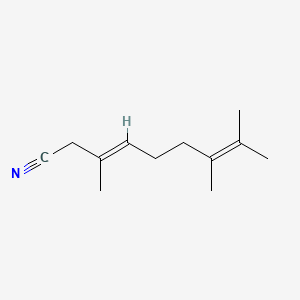
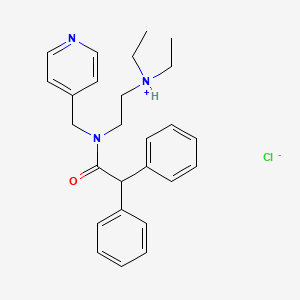
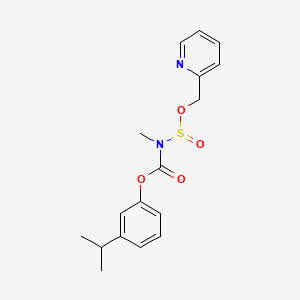
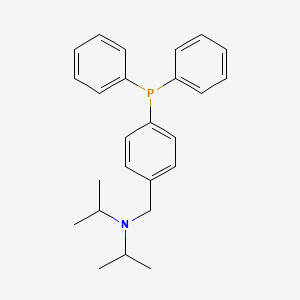
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
